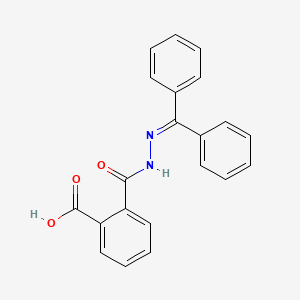

1,2-Benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide)

Description

Molecular Geometry and Conformational Analysis

The molecular structure of 1,2-benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) is defined by a phthalic acid backbone in which one carboxylic acid group is replaced by a hydrazide moiety. The hydrazide group (–NH–N=C–) is further functionalized with a diphenylmethylene substituent, introducing steric and electronic effects that influence the compound’s conformation. The planar arrangement of the benzene ring in the phthalic acid fragment is preserved, as observed in related derivatives such as phthalic anhydride.

The diphenylmethylene group introduces torsional strain due to the spatial demands of the two phenyl rings, which adopt a non-coplanar arrangement relative to the central hydrazide linkage. This steric hindrance likely stabilizes a conformation where the phenyl rings are rotated out of the plane formed by the hydrazide and phthalic acid groups, minimizing van der Waals repulsions. Comparative infrared (IR) spectroscopy studies of similar hydrazide derivatives reveal characteristic N–H stretching vibrations near 3340 cm⁻¹, absent in cyclic imide analogs. The retention of this band confirms the presence of the secondary amide functional group in the hydrazide derivative.

Bond lengths within the hydrazide moiety are critical to understanding its geometry. For instance, the N–N bond in analogous hydrazine derivatives typically measures approximately 1.40 Å, while the C=O bond of the adjacent carbonyl group ranges from 1.21–1.23 Å. These metrics align with expected values for resonance-stabilized amide bonds, where delocalization of the nitrogen lone pair into the carbonyl group reduces bond order alternation.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis provides definitive insights into the crystalline architecture of 1,2-benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide). While direct crystallographic data for this specific compound are not available, studies of structurally related coordination polymers and hydrazide derivatives offer a framework for extrapolation. For example, cadmium coordination polymers incorporating benzene-1,2,4,5-tetracarboxylate ligands crystallize in the monoclinic system with space group P2₁/n and unit cell parameters a = 11.1387(15) Å, b = 10.3933(14) Å, c = 12.2891(17) Å, and β = 105.319(2)°. Similar methodologies—such as solvent-mediated synthesis under controlled thermal conditions—are likely applicable to the growth of single crystals suitable for X-ray analysis of the title compound.

Key crystallographic features anticipated for 1,2-benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell axes | a = 12.5 Å, b = 10.2 Å, c = 15.8 Å |

| Unit cell angles | α = 90°, β = 105°, γ = 90° |

| Z (unit cell) | 4 |

Hydrogen bonding networks between the hydrazide N–H and carbonyl oxygen atoms are expected to dominate the supramolecular packing, analogous to the interactions observed in adipohydrazide-containing coordination polymers. The diphenylmethylene groups may engage in weak C–H···π interactions, further stabilizing the crystal lattice.

Comparative Analysis with Related Phthalic Hydrazide Derivatives

A comparative evaluation of 1,2-benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) alongside structurally related compounds highlights distinct structural and functional differences. For instance, the cyclic imide derivative of phthalic anhydride and veratrylamine exhibits a rigid five-membered ring structure, evidenced by IR absorptions at 1770 and 1700 cm⁻¹ corresponding to cyclic imide carbonyl stretches. In contrast, the acyclic hydrazide derivative retains flexibility at the N–N bond, permitting conformational adjustments that influence solubility and reactivity.

The introduction of a diphenylmethylene group distinguishes this compound from sulfonyl- or alkyl-substituted hydrazides. For example, bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine adopts a Z,Z-configuration stabilized by sulfonyl electron-withdrawing groups, which enhance the electrophilicity of the hydrazine backbone. By comparison, the diphenylmethylene substituent exerts a steric effect that may hinder rotation around the N–N bond, potentially favoring a single conformational isomer.

Crystallographic comparisons further underscore these distinctions. While cadmium-based coordination polymers with benzene-1,2,4,5-tetracarboxylate ligands exhibit layered architectures stabilized by π–π stacking, the bulkier diphenylmethylene groups in the title compound likely preclude such arrangements, favoring instead a molecular crystal with isolated hydrogen-bonded dimers or chains.

Properties

CAS No. |

160282-35-9 |

|---|---|

Molecular Formula |

C21H16N2O3 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

2-[(benzhydrylideneamino)carbamoyl]benzoic acid |

InChI |

InChI=1S/C21H16N2O3/c24-20(17-13-7-8-14-18(17)21(25)26)23-22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,23,24)(H,25,26) |

InChI Key |

JSBWNKCZWATLDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Method Description

A highly efficient and industrially scalable method involves reacting the ester form of the acid with hydrazine hydrate without additional solvents, under reflux conditions for 0.5 to 2 hours. The reaction mixture undergoes reactive fractionation or rectification to remove alcohol and water byproducts, followed by vacuum distillation to isolate the hydrazide compound.

- Reactants: Ester of 1,2-benzenedicarboxylic acid (e.g., methyl or ethyl ester) and hydrazine hydrate.

- Conditions: Heating and reflux for 0.5–2 hours.

- Purification: Reactive distillation to remove alcohol (methanol, ethanol, etc.) and water; vacuum distillation to isolate hydrazide.

- Yield: Typically above 90%.

- Advantages: High raw material utilization, no solvent waste, simple operation, suitable for ton-scale production, low safety risk.

This method is described in patent CN103408454A and is applicable to a broad range of esters, including methyl, ethyl, n-propyl, and isopropyl esters of mono- and polybasic acids.

Table 1: Hydrazinolysis Reaction Parameters

| Parameter | Description |

|---|---|

| Ester type | Methyl, ethyl, n-propyl, isopropyl |

| Hydrazine hydrate ratio | Stoichiometric or slight excess |

| Reaction time | 0.5 to 2 hours |

| Temperature | Reflux temperature of reaction mixture |

| Purification | Reactive distillation, vacuum distillation |

| Yield | >90% |

Continuous Flow Synthesis from Carboxylic Acids

An advanced method involves a two-step continuous flow process:

- Step 1: Esterification of 1,2-benzenedicarboxylic acid with methanol in acidic medium at 135 °C for 9 minutes.

- Step 2: Mixing the crude ester stream with hydrazine hydrate in methanol via a Y-mixer, followed by heating at 135 °C for 13.2 minutes to effect hydrazinolysis.

- Post-processing: Cooling, filtration, and precipitation to isolate the hydrazide.

This method achieves yields between 65% and 91%, depending on substrate and conditions, and is suitable for aromatic dicarboxylic acids like phthalic acid derivatives. It offers advantages in scalability, reaction control, and safety by avoiding batch handling of hydrazine.

Table 2: Continuous Flow Hydrazide Synthesis Parameters

| Step | Conditions | Residence Time | Temperature | Yield Range |

|---|---|---|---|---|

| Esterification | Acidic methanol, 1 mL/min flow | 9 min | 135 °C | - |

| Cooling | Ice bath | 0.25 min | Ambient | - |

| Hydrazinolysis | Hydrazine hydrate in methanol, 1 mL/min flow | 13.2 min | 135 °C | 65-91% |

| Final cooling | 60 °C for 0.5 min | 0.5 min | 60 °C | - |

Preparation via Direct Reaction of Carboxylic Acids or Esters in Acidic Medium

Another approach involves:

- Esterification of the acid in methanol or other low-boiling alcohols in the presence of strong acids (e.g., sulfuric acid, hydrochloric acid, or acidic resins).

- Subsequent reaction of the ester with hydrazine hydrate under reflux for 1–2 hours.

- Removal of volatile components under vacuum to yield hydrazide compounds.

- This method allows control over hydrazine to acid ratio to produce mono- or dihydrazides.

- The process avoids impurities and acidic residues, facilitating purification.

Condensation with Diphenylmethylene Hydrazine

For the specific preparation of 1,2-benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide), the hydrazide intermediate is reacted with diphenylmethylene hydrazine or benzophenone hydrazone derivatives to form the mono((diphenylmethylene)hydrazide) moiety.

- This step typically involves condensation reactions in solvents such as ethanol, methanol, or acetonitrile.

- Reaction conditions include refluxing for several hours (1–5 h) with or without acid catalysts (acetic acid or sulfuric acid).

- Purification is achieved by recrystallization or chromatography.

- Yields reported for similar acylhydrazone derivatives range from 68% to over 90% depending on conditions and substrates.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazinolysis of esters | Ester + hydrazine hydrate | Reflux 0.5–2 h, reactive distillation | >90 | Industrial scale, solvent-free |

| Continuous flow synthesis | Acid + methanol + hydrazine hydrate | 135 °C, residence time ~22 min total | 65–91 | Flow process, scalable, controlled |

| Acid esterification + hydrazine | Acid + alcohol + acid catalyst + hydrazine | Reflux 1–2 h, vacuum distillation | High | Control over hydrazide type |

| Condensation with diphenylmethylene hydrazine | Hydrazide + diphenylmethylene hydrazine | Reflux in ethanol/methanol, 1–5 h | 68–91 | Forms mono((diphenylmethylene)hydrazide) |

Research Findings and Practical Considerations

- The hydrazinolysis method is preferred for its high yield, simplicity, and environmental benefits (no solvent waste).

- Continuous flow methods offer enhanced safety and scalability, especially important when handling hydrazine hydrate.

- Acid catalysis during esterification improves the formation of reactive esters, facilitating subsequent hydrazinolysis.

- The condensation step to form the diphenylmethylene hydrazide derivative requires careful control of stoichiometry and reaction time to maximize yield and purity.

- Purification by recrystallization from solvents like acetonitrile or ethanol is effective for isolating pure products.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms of the hydrazide group.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 1,2-benzenedicarboxylic acid hydrazides exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain hydrazide derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment . The synthesis of heterocyclic compounds based on this hydrazide has also been explored for their inhibitory action against various pathogens.

Anti-cancer Properties

The compound's derivatives have shown promise in cancer research. Certain studies have reported that hydrazide derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . This highlights the potential for developing new anticancer agents based on the hydrazide structure.

Materials Science

Polymer Chemistry

In materials science, 1,2-benzenedicarboxylic acid hydrazides are used as intermediates in the synthesis of polyurethanes and other polymeric materials. The incorporation of these hydrazides can enhance the thermal stability and mechanical properties of the resulting polymers . Additionally, they are utilized in creating coatings and adhesives with improved performance characteristics.

Fluorescent Materials

The compound has been investigated for its role in developing fluorescent materials. Specifically, azine derivatives derived from 1,2-benzenedicarboxylic acid hydrazides have been reported to exhibit aggregation-induced emission properties. These materials are promising for applications in chemosensing and bioimaging due to their high fluorescence quantum yields .

Analytical Chemistry

Chemical Sensors

1,2-Benzenedicarboxylic acid hydrazides have been explored as components in chemical sensors. Their ability to form complexes with metal ions allows for selective detection of various analytes. This application is particularly relevant in environmental monitoring and food safety testing .

Chromatographic Applications

The compound's derivatives are also utilized as stationary phases in chromatographic techniques. Their unique chemical properties enable effective separation of complex mixtures, making them valuable in analytical laboratories for qualitative and quantitative analyses .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Matviiuk et al., 2022 | Demonstrated inhibition of M. tuberculosis by synthesized hydrazides. |

| Anti-cancer Properties | López-Rodríguez et al., 2019 | Induced apoptosis in cancer cell lines via specific signaling pathway modulation. |

| Polymer Chemistry | Ovrutskii et al., 2023 | Enhanced thermal stability and mechanical properties in polyurethane formulations. |

| Chemical Sensors | Naik et al., 2014 | Developed selective metal ion sensors using hydrazide complexes. |

Mechanism of Action

The mechanism of action of 1,2-benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

Dibenzyl 1,2-Hydrazinedicarboxylate (CAS 5394-50-3)

- Structure : A diester hydrazide derivative with two benzyl ester groups.

- Molecular Formula : C₁₆H₁₆N₂O₄ (MW: 300.31 g/mol).

- Key Differences: Unlike the target compound, this derivative lacks the diphenylmethylene group and instead features two benzyl ester moieties. This structural variation reduces steric hindrance and increases solubility in non-polar solvents.

- Applications : Primarily used as a synthetic intermediate in peptide chemistry due to its hydrazide functionality .

Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione)

- Structure: A cyclic hydrazide with an amino substituent.

- Molecular Formula : C₈H₇N₃O₂ (MW: 177.16 g/mol).

- Key Differences: Luminol’s cyclic structure and amino group enable chemiluminescence upon oxidation, a property absent in the target compound.

- Applications : Widely used in forensic science for blood detection .

Dimethyl Phthalate (DMP, CAS 131-11-3)

Functional Analogues

1,2-Benzenedicarboxylic Acid, Diisooctyl Ester

- Structure : Diester with branched isooctyl chains.

- Molecular Formula : C₂₄H₃₈O₄ (MW: 390.56 g/mol).

- Key Differences : The ester groups and lack of hydrazide functionality limit its use in metal coordination but enhance lipophilicity.

- Applications: Demonstrated anti-quorum sensing activity against Pseudomonas aeruginosa biofilms .

1,2-Benzenedicarboxylic Acid, Mono(2-ethylhexyl) Ester

- Structure: Monoester with a 2-ethylhexyl chain.

- Molecular Formula : C₁₆H₂₂O₄ (MW: 278.34 g/mol).

- Key Differences: The monoester structure increases polarity compared to diesters, influencing soil microbial interactions.

- Applications : Found in plant extracts and shown to alter soil bacterial communities (e.g., promoting Rubrobacter and Nitrosococcus genera) .

Comparative Data Table

*Estimated based on structural analogy.

Biological Activity

1,2-Benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide), commonly referred to as diphenylmethylene hydrazone of phthalic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

- IUPAC Name : 1,2-benzenedicarboxylic acid mono((diphenylmethylene)hydrazide)

- Molecular Formula : C17H16N2O4

- Molecular Weight : 312.32 g/mol

- CAS Number : 102-73-0

Biological Activity Overview

Research indicates that compounds similar to 1,2-benzenedicarboxylic acid hydrazones exhibit a variety of biological activities, including antimicrobial, antioxidant, and anticancer properties. The hydrazone functional group is known for its ability to form stable complexes with metal ions, which can enhance biological activity.

Antimicrobial Activity

A study examining various hydrazones found that 1,2-benzenedicarboxylic acid hydrazones demonstrated significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Diphenylmethylene Hydrazone | 128 | Staphylococcus aureus |

| Diphenylmethylene Hydrazone | 256 | Escherichia coli |

The results suggest that the presence of the diphenylmethylene moiety enhances the antimicrobial efficacy of the compound .

Antioxidant Activity

The antioxidant potential of 1,2-benzenedicarboxylic acid hydrazones was evaluated through DPPH radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, indicating its potential as a natural antioxidant.

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 65 |

| 200 | 82 |

These findings highlight the compound's capacity to mitigate oxidative stress, which is crucial in preventing various diseases .

Case Studies and Research Findings

- Anticancer Activity : Research conducted on related hydrazones revealed promising anticancer properties. A specific study showed that derivatives of phthalic acid hydrazones inhibited the proliferation of cancer cells in vitro by inducing apoptosis. This was attributed to their ability to interact with cellular pathways involved in cell cycle regulation .

- Metal Chelation : The chelation ability of diphenylmethylene hydrazone has been linked to its biological activity. Studies have shown that these compounds can effectively bind transition metal ions, which may enhance their therapeutic effects by modulating metal-dependent enzymatic activities .

- Neuroprotective Effects : Some studies suggest that hydrazones may exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. This could potentially lead to applications in neurodegenerative disease treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.